N-Ethylnicotinamide
Overview
Description
N-Ethylnicotinamide, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62008. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Vitamin B Complex - Nicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Teratogenic Effects in Chicken Eggs
Experiments with N-Ethylnicotinamide and acetazolamide injected into chicken eggs showed teratogenic effects, such as abnormalities in the upper beak and malformations of long bones. This study indicates the potential effects of this compound on embryonic development in avian species (Landauer & Wakasugi, 1967).
Metabolism in Horses
This compound was identified as an intermediate metabolite in the urine of horses treated with nikethamide (N,N-diethylnicotinamide), suggesting its role in the metabolism and excretion processes in equine species (Delbeke & Debackere, 1976).
Renal Cationic Transport and Plasma Flow
A study on N1-Methylnicotinamide, a cationic metabolite of nicotinamide, involved this compound as an internal standard in an HPLC method for determining renal cationic transport and plasma flow in humans (Musfeld et al., 2001).
Use in Fluorimetric Methods
This compound has been used in the development of fluorimetric methods for quantitating N1-methylnicotinamide and nicotinamide in serum, suggesting its application in biochemical assays (Clark, Halpern, & Smith, 1975).
Gas-Liquid Chromatography of Niacin and Niacinamide
In the field of analytical chemistry, this compound was investigated for its role in the gas-liquid chromatography of niacin and niacinamide, highlighting its utility in chromatographic analysis (Prosser & Sheppard, 1968).
Melanoma PET Imaging
This compound derivatives were explored in the development of radiotracers for PET melanoma imaging. This indicates its potential application in medical imaging and cancer research (Greguric et al., 2009).
NAD Biosynthesis
This compound was mentioned in a study on the enzymatic synthesis of nicotinamide adenine dinucleotide (NAD) from 3-hydroxyanthranilic acid, pointing to its relevance in biochemical pathways related to NAD biosynthesis (Nishizuka & Hayaishi, 1963).
Biomarkers of Carcinogenic Risk
Research on biomarkers of potential carcinogenic risk from in vivo metabolism of ethylene to ethylene oxide mentioned this compound, suggesting its involvement in toxicological studies (Walker et al., 2000).
Inhibition of cAMP Phosphodiesterase
A study on the inhibition of cAMP phosphodiesterase by nicotinamide and its homologues, including this compound, provides insights into its potential biochemical interactions and applications (Shimoyama et al., 1975).
Mechanism of Action
Target of Action
N-Ethylnicotinamide is a derivative of Nicotinamide (also known as Niacinamide or Vitamin B3), which is a precursor to the nicotinamide-derived redox cofactor, Nicotinamide Adenine Dinucleotide (NAD), its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules play a crucial role in cellular energy metabolism and directly impact normal physiology .
Mode of Action
It is known that nicotinamide and its derivatives influence oxidative stress and modulate multiple pathways tied to both cellular survival and death .
Biochemical Pathways
This compound is involved in multiple biochemical pathways due to its relationship with Nicotinamide. All components of Vitamin B3, including Nicotinamide, are precursors to the nicotinamide-derived redox cofactor, NAD, its reduced form NADH, its phosphate parent NADP, and the reduced form NADPH . These molecules are collectively referred to as NAD(P)(H) and are involved in various biochemical reactions .
Pharmacokinetics
It is known that n-methylnicotinamide, a related compound, is produced in the liver by nicotinamide n-methyltransferase during the metabolism of nad . It is reasonable to assume that this compound might have a similar metabolic pathway.
Biochemical Analysis
Biochemical Properties
N-Ethylnicotinamide participates in biochemical reactions similar to its parent compound, Nicotinamide . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the metabolism of Nicotinamide Adenine Dinucleotide (NAD), a crucial coenzyme in cellular energy metabolism .
Cellular Effects
This compound influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . It has been suggested that this compound may influence oxidative stress and modulate multiple pathways tied to both cellular survival and death .
Molecular Mechanism
The molecular mechanism of this compound is closely related to its parent compound, Nicotinamide. It exerts its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that Nicotinamide, from which this compound is derived, can have long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
Related compounds such as Nicotinamide have been studied extensively, and it is known that their effects can vary with dosage .
Metabolic Pathways
This compound is involved in the metabolic pathways of Nicotinamide, including the NAD biosynthesis pathway . It interacts with various enzymes and cofactors within these pathways.
Subcellular Localization
Given its biochemical properties and its role in NAD metabolism, it is likely to be found in locations where NAD-dependent reactions occur, such as the mitochondria .
Properties
IUPAC Name |
N-ethylpyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-10-8(11)7-4-3-5-9-6-7/h3-6H,2H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXOAHASJYIUCBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195719 | |
Record name | N-Ethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4314-66-3 | |
Record name | N-Ethylnicotinamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4314-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Ethylnicotinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004314663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Ethylnicotinamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-Ethylnicotinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ethylnicotinamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.120 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ETHYLNICOTINAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G18T31MNW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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